molecular formula C17H26N2O B7929738 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7929738
M. Wt: 274.4 g/mol
InChI Key: ZXMYKCCVNPAYGO-UHFFFAOYSA-N
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Description

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound with the molecular formula C17H26N2O This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyl-cyclopropyl-amine Intermediate: This step involves the reaction of benzyl chloride with cyclopropylamine under basic conditions to form benzyl-cyclopropyl-amine.

    Alkylation of Pyrrolidine: The benzyl-cyclopropyl-amine is then reacted with pyrrolidine in the presence of a suitable alkylating agent to form the intermediate compound.

    Introduction of the Ethanol Group: Finally, the intermediate compound is reacted with ethylene oxide or a similar reagent to introduce the ethanol group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(Benzyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{2-[(Cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-methanol

Uniqueness

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is unique due to the presence of both benzyl and cyclopropyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(18)14-19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMYKCCVNPAYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCO)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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